molecular formula C21H21FN4O2 B10978260 (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10978260
M. Wt: 380.4 g/mol
InChI Key: WWPHSJVFEFMUAZ-UHFFFAOYSA-N
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Description

This compound features a 6-fluoro-4-hydroxyquinoline core linked via a methanone bridge to a piperazine ring substituted with a 2-(pyridin-2-yl)ethyl group. Such structural attributes position it as a candidate for targeting enzymes or receptors with quinoline-binding domains, such as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

6-fluoro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21FN4O2/c22-15-4-5-19-17(13-15)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27)

InChI Key

WWPHSJVFEFMUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Fluorination and Hydroxylation:

    Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, followed by coupling with the pyridine moiety using a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function, while the piperazine and pyridine moieties can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications in Quinoline and Piperazine Moieties

The compound’s structural analogs differ in substitutions on the quinoline core, piperazine substituents, and linker groups. Key examples include:

Compound Name Quinoline Substitution Piperazine Substituent Key Features
Target Compound 6-Fluoro-4-hydroxy 2-(Pyridin-2-yl)ethyl Hydroxy group for H-bonding; pyridinyl enhances lipophilicity
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) 7-Chloro 4,4-Difluorocyclohexyl Chloro substitution enhances electron withdrawal; fluorocyclohexyl increases steric bulk
(6-Fluoro-4-(vinylsulfonylpiperazin-1-yl)quinolin-3-yl)(4-methylsulfonylpiperazin-1-yl)methanone (99) 6-Fluoro Vinylsulfonyl and methylsulfonyl Sulfonyl groups improve metabolic stability and solubility
Imidazo[1,2-b]pyridazin-2-yl derivatives Imidazopyridazine core Trifluoromethylphenyl-piperidine Heterocyclic core variation; trifluoromethyl enhances hydrophobicity

Key Observations :

  • Quinoline vs.
  • Substituent Effects : The hydroxy group in the target compound may improve solubility compared to chloro or sulfonyl groups in analogs .

Reactivity Insights :

  • The target’s pyridinylethyl group may necessitate reductive amination or alkylation steps, similar to compound 14 in .
  • Sulfonyl-containing analogs (e.g., compound 99 ) require controlled sulfonation to avoid overfunctionalization.

Physicochemical and Bioactivity Profiles

Property/Analog Target Compound 7-Chloro Analog (2l) Vinylsulfonyl Analog (99) Imidazopyridazine (72)
LogP (Predicted) ~3.5 (moderate) ~4.1 (high) ~2.8 (low) ~4.5 (high)
Solubility Moderate (hydroxy group) Low (chloro, fluorocyclohexyl) High (sulfonyl groups) Low (trifluoromethyl)
Bioactivity Cluster Kinase inhibition (inferred) Antimalarial (quinoline class) Enzyme inhibition (sulfonyl) Protein binding (heterocycle)

Hypothetical SAR :

  • Fluoro vs. Chloro : The 6-fluoro substitution in the target may reduce toxicity compared to 7-chloro analogs .
  • Hydroxy Group : Enhances target binding via H-bonding, contrasting with sulfonyl groups’ metabolic stability .

Biological Activity

The compound (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone (CAS Number: 1630905-48-4) is a synthetic organic molecule notable for its complex structure, which includes a quinoline moiety, a piperazine ring, and a pyridine group. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula of the compound is C21H21FN4O2C_{21}H_{21}FN_{4}O_{2}, and its molecular weight is approximately 368.41 g/mol. The structural features include:

Structural FeatureDescription
Quinoline MoietyProvides potential for enzyme inhibition and antimicrobial activity.
Piperazine RingKnown for anxiolytic effects and modulation of neurotransmitter systems.
Fluorine AtomEnhances lipophilicity and biological activity.
Hydroxyl GroupIncreases solubility and may participate in hydrogen bonding with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Effects : Preliminary studies suggest potential anticonvulsant properties, with mechanisms involving modulation of GABAergic neurotransmission.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes relevant to disease states, including monoamine oxidase (MAO) and cholinesterases (ChE).
  • Anticancer Activity : In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines, suggesting its potential role in oncology.

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:

  • Enzyme Interaction : The presence of the hydroxyl and fluorine groups enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Neurotransmitter Modulation : The piperazine component may influence neurotransmitter systems, particularly in the context of anxiety and seizure disorders.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Findings : Demonstrated significant inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 50 µg/mL across different strains.
  • Evaluation of Anticonvulsant Activity :
    • Objective : To determine the anticonvulsant potential in rodent models.
    • Results : Showed a reduction in seizure frequency at doses of 30 mg/kg and 100 mg/kg, indicating a dose-dependent effect.
  • Cytotoxicity Assessment :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Results : Induced apoptosis in human pancreatic cancer cells with an IC50 value of approximately 25 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(6-Fluoroquinoline)Fluorinated quinoline coreEnhanced antimicrobial properties
Piperazine DerivativePiperazine ringAnxiolytic effects
6-MethoxyquinolineQuinoline coreAntimicrobial

The distinct combination of functional groups in (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone confers unique pharmacological properties that differentiate it from these related compounds.

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